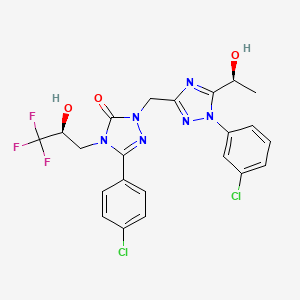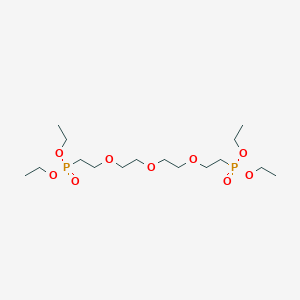
PF-05180999
概要
説明
PF-05180999は、環状アデノシン一リン酸(cAMP)および環状グアノシン一リン酸(cGMP)を加水分解する酵素であるホスホジエステラーゼ2A(PDE2A)の強力で選択的な阻害剤です。 この化合物は、統合失調症や他の神経障害に伴う認知障害に対する潜在的な治療効果が前臨床研究で示されています .
科学的研究の応用
Chemistry: Used as a tool compound to study the role of PDE2A in cellular signaling pathways.
Biology: Investigated for its effects on cAMP and cGMP signaling in neuronal cells.
Medicine: Explored as a potential therapeutic agent for cognitive impairment, depression, and anxiety disorders.
Industry: Utilized in the development of new PDE2A inhibitors for pharmaceutical applications .
作用機序
PF-05180999は、PDE2Aを選択的に阻害することにより効果を発揮し、細胞内のcAMPとcGMPのレベルを高めます。これにより、cAMP応答配列結合タンパク質(CREB)のリン酸化や脳由来神経栄養因子(BDNF)の発現など、下流のシグナル伝達経路が活性化されます。 これらの分子変化は、認知機能の改善や神経保護と関連付けられています .
6. 類似化合物の比較
This compoundは、他のホスホジエステラーゼ阻害剤と比較して、PDE2Aに対する高い選択性を有することが特徴です。類似の化合物には以下が含まれます。
Hcyb1: 同様の神経保護効果を持つ別のPDE2A阻害剤。
PF-04447943: 化学構造は異なりますが、薬理学的プロファイルは類似しているPDE2A阻害剤。
TGN-020: 認知機能への影響が前臨床研究で調べられているPDE2A阻害剤 .
This compoundは、その高い効力と選択性により、PDE2A関連経路の研究や新しい治療薬の開発に役立つ貴重なツールとなっています .
生化学分析
Biochemical Properties
PF-05180999 plays a significant role in biochemical reactions by inhibiting the PDE2A enzyme . This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells . By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP, thereby enhancing the signaling pathways that they regulate .
Cellular Effects
This compound has been shown to have various effects on cells. It protects cells against stress hormone corticosterone insults by stimulating cAMP and cGMP signaling in hippocampal cells . This leads to increased phosphorylation of VASP at Ser239 and Ser157, cAMP response element binding protein (CREB) at Ser133, and expression of brain-derived neurotrophic factor (BDNF) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PDE2A enzyme, inhibiting its activity and leading to an increase in cAMP and cGMP levels . This results in enhanced signaling through these secondary messengers, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause acute and exposure-dependent elevation in the accumulation of cGMP bulk levels in the cortex, striatum, and hippocampus . No changes were observed in cAMP and the associated downstream phospho-cAMP response element-binding protein (p-CREB) in mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg . A typical target occupancy curve could be generated by this compound at much higher doses .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a PDE2A inhibitor . By inhibiting PDE2A, it affects the metabolism of cAMP and cGMP, two important secondary messengers in cells .
Transport and Distribution
It is known that this compound has a reasonable free brain/plasma ratio in rats, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
Given its role as a PDE2A inhibitor, it is likely to be localized where PDE2A is found, which includes various compartments within the cell .
準備方法
合成経路と反応条件: PF-05180999は、重要な中間体の生成を含む複数段階のプロセスによって合成されます。合成経路は通常、以下のステップが含まれます。
- ピラゾール環の形成。
- トリフルオロメチル基の導入。
- イミダゾ[5,1-f][1,2,4]トリアジン部分とのカップリング。
- 目的の化合物を得るための最終的な官能基化 .
工業的生産方法: this compoundの工業的生産には、高収率と高純度を達成するために反応条件を最適化することが含まれます。これには、温度、圧力、および反応を促進するための特定の触媒の使用を制御することが含まれます。 化合物はその後、結晶化やクロマトグラフィーなどの技術を用いて精製されます .
化学反応の分析
反応の種類: PF-05180999は、トリフルオロメチル基やピラゾール環などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 通常、アミンやチオールなどの求核剤が含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、官能基が修飾された誘導体を生成する可能性があり、酸化反応や還元反応は、化合物の酸化状態の変化につながる可能性があります .
4. 科学研究への応用
化学: PDE2Aが細胞シグナル伝達経路で果たす役割を調べるためのツール化合物として使用されます。
生物学: 神経細胞におけるcAMPおよびcGMPシグナル伝達への影響について調査されています。
医学: 認知障害、うつ病、不安障害に対する潜在的な治療薬として検討されています。
類似化合物との比較
PF-05180999 is unique in its high selectivity for PDE2A compared to other phosphodiesterase inhibitors. Similar compounds include:
Hcyb1: Another PDE2A inhibitor with similar neuroprotective effects.
PF-04447943: A PDE2A inhibitor with a different chemical structure but similar pharmacological profile.
TGN-020: A PDE2A inhibitor used in preclinical studies for its effects on cognitive function .
This compound stands out due to its high potency and selectivity, making it a valuable tool for studying PDE2A-related pathways and developing new therapeutic agents .
特性
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
| Record name | PF-05180999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05180999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05180999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609877.png)








